molecular formula C10H15N5O B1315511 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone CAS No. 57005-70-6

1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B1315511
CAS No.: 57005-70-6
M. Wt: 221.26 g/mol
InChI Key: OTOPNLLXKXENHS-UHFFFAOYSA-N
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Description

1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly valuable in fields such as drug development and material synthesis.

Preparation Methods

The synthesis of 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone involves several steps. One common method includes the reaction of 4-aminopyrimidine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of biological pathways and interactions.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone can be compared with other similar compounds, such as:

    1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: These compounds also target specific enzymes and have applications in drug development.

    N-arylsulfonyl-3-acetylindole derivatives: These compounds are evaluated as HIV-1 inhibitors and have different biological activities.

The uniqueness of this compound lies in its specific structure and the diverse range of applications it supports.

Properties

IUPAC Name

1-[4-(4-aminopyrimidin-2-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-8(16)14-4-6-15(7-5-14)10-12-3-2-9(11)13-10/h2-3H,4-7H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOPNLLXKXENHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517992
Record name 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57005-70-6
Record name 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-acetylpiperazin-1-yl)-6-chloropyrimidin-4-amine 4-3 (0.90 g, 3.52 mmol) was dissolved in 95% ethanol and then evacuated and back flushed with nitrogen before introducing 10% Pd/C (0.50 g). A hydrogen atmosphere was introduced and this suspension was stirred for 2.5 hours. The catalyst was then filtered off and the filtrate was evaporated to a solid. The solid was purified on a silica column (DCM:MeOH:NH4OH 95:5:0.5) and the product 4-4 was isolated upon evaporation. 1H-NMR(DMSO): 7.75 ppm (d, 1H); 6.44 ppm (s, 2H); 5.74 ppm (d, 1H); 3.66 ppm (m, 2H); 3.59 ppm (m, 2H); 3.45 ppm (m, 4H); 2.03 ppm (s, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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